molecular formula C36H44N4O7S B557572 Fmoc-Homoarg(Pmc)-OH CAS No. 214852-52-5

Fmoc-Homoarg(Pmc)-OH

Cat. No.: B557572
CAS No.: 214852-52-5
M. Wt: 676.8 g/mol
InChI Key: ZZSYLAIWMWFQRW-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Homoarginine(Pmc)-OH is a derivative of the amino acid homoarginine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group at the guanidine side chain. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Mechanism of Action

Target of Action

Fmoc-Homoarg(Pmc)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It serves as a building block in the formation of these chains, contributing to the overall structure and function of the resulting peptide .

Mode of Action

The compound interacts with its targets through a process known as solid-phase peptide synthesis (SPPS). In SPPS, the Fmoc group (9-fluorenylmethyloxycarbonyl) serves as a temporary protection for the amino group during the synthesis process . This protection allows for the selective addition of amino acids to the peptide chain. Once the desired sequence is achieved, the Fmoc group is removed, revealing the amino group .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound’s inherent hydrophobicity and aromaticity, due to the Fmoc moiety, promote the association of building blocks, facilitating the formation of peptide chains . The resulting peptides can then participate in various biological processes, depending on their specific sequences and structures.

Result of Action

The primary result of this compound’s action is the formation of peptide chains with specific sequences and structures. These peptides can have various molecular and cellular effects, depending on their specific characteristics. For instance, peptides synthesized using Fmoc-modified amino acids have been shown to possess self-assembly features and show potential for applications in areas such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the conditions of the peptide synthesis process (e.g., temperature, pH), the presence of other compounds in the reaction mixture, and the specific characteristics of the other amino acids in the peptide chain . Careful control of these environmental factors is crucial for the successful synthesis of peptides using this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Homoarginine(Pmc)-OH typically involves the following steps:

    Protection of the Guanidine Group: The guanidine group of homoarginine is protected using the Pmc group. This is achieved by reacting homoarginine with 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride in the presence of a base such as triethylamine.

    Protection of the N-Terminus: The N-terminus of the protected homoarginine is then reacted with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base to introduce the Fmoc group.

Industrial Production Methods

Industrial production of Fmoc-Homoarginine(Pmc)-OH follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-Homoarginine(Pmc)-OH undergoes several types of chemical reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Pmc group can be removed using trifluoroacetic acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Pmc removal.

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt).

Major Products

    Deprotection: Homoarginine.

    Coupling: Peptides containing homoarginine residues.

Scientific Research Applications

Fmoc-Homoarginine(Pmc)-OH is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Arg(Pmc)-OH: Similar to Fmoc-Homoarginine(Pmc)-OH but with arginine instead of homoarginine.

    Fmoc-Lys(Boc)-OH: Contains lysine with a tert-butyloxycarbonyl (Boc) protecting group.

    Fmoc-Orn(Pbf)-OH: Contains ornithine with a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) protecting group.

Uniqueness

Fmoc-Homoarginine(Pmc)-OH is unique due to the presence of the homoarginine residue, which has an additional methylene group compared to arginine. This structural difference can influence the compound’s reactivity and interactions in peptide synthesis and biological applications .

Properties

IUPAC Name

(2S)-6-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)24-17-18-36(4,5)47-31(21)24)48(44,45)40-34(37)38-19-11-10-16-30(33(41)42)39-35(43)46-20-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,29-30H,10-11,16-20H2,1-5H3,(H,39,43)(H,41,42)(H3,37,38,40)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSYLAIWMWFQRW-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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